molecular formula C18H36CaO2 B1668227 Calcium stearate CAS No. 1592-23-0

Calcium stearate

Cat. No.: B1668227
CAS No.: 1592-23-0
M. Wt: 324.6 g/mol
InChI Key: HTPHKKKMEABKJE-UHFFFAOYSA-N
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Description

Calcium stearate (Ca(C₁₈H₃₅O₂)₂) is a calcium salt derived from stearic acid, a saturated fatty acid with an 18-carbon chain. It is synthesized via saponification, where stearic acid reacts with calcium hydroxide or calcium chloride under controlled temperatures (~65–140°C) to form a white, waxy powder . The compound is hydrophobic, insoluble in water, but dissolves in organic solvents like ethanol and ether . Its molecular weight is 607.02 g/mol, with a melting point of 160°C, making it thermally stable for industrial applications .

This compound is widely utilized as a lubricant in plastics, a release agent in polymers, an anti-caking agent in food, and a stabilizer in cosmetics . It is Generally Recognized As Safe (GRAS) by regulatory bodies, ensuring its compatibility in food and pharmaceutical formulations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium stearate can be synthesized through several methods:

    Direct Saponification: This involves the reaction of stearic acid with calcium hydroxide or calcium oxide. The reaction is typically carried out under controlled temperature and pressure conditions to form this compound and water: [ 2 \text{C}{35}\text{COOH} + \text{CaO} \rightarrow (\text{C}{35}\text{COO})_2\text{Ca} + \text{H}_2\text{O} ]

    Double Decomposition: This method involves reacting sodium stearate with a soluble calcium salt like calcium chloride, resulting in the formation of this compound and sodium chloride: [ \text{CaCl}{17}\text{H}{17}\text{H}_{35}\text{COO})_2\text{Ca} + 2\text{NaCl} ]

Industrial Production Methods: The industrial production of this compound typically involves the direct saponification method due to its efficiency and cost-effectiveness. The process includes:

    Pre-treatment of Raw Materials: Purification of stearic acid and processing of calcium oxide to a fine powder.

    Mixing: Stearic acid and calcium oxide are mixed in a reactor.

    Reaction: The mixture reacts to form this compound and water.

    Filtration and Separation: The formed this compound is separated from the reaction mixture.

    Drying: The separated compound is dried to eliminate any remaining moisture.

    Grinding: The dried product is ground into a fine powder.

Chemical Reactions Analysis

Neutralization of Stearic Acid with Calcium Oxide/Hydroxide

Reaction:
2C17H35COOH+CaOCa C17H35COO)2+H2O2\text{C}_{17}\text{H}_{35}\text{COOH}+\text{CaO}\rightarrow \text{Ca C}_{17}\text{H}_{35}\text{COO})_2+\text{H}_2\text{O}

  • Conditions: Dry fusion process at 65–85°C without solvents .

  • By-products: Water (removed during drying).

  • Industrial relevance: Preferred for high-purity products in food and pharmaceuticals .

Metathesis (Double Displacement)

Reaction:
2C17H35COONa+CaCl2Ca C17H35COO)2+2NaCl2\text{C}_{17}\text{H}_{35}\text{COONa}+\text{CaCl}_2\rightarrow \text{Ca C}_{17}\text{H}_{35}\text{COO})_2+2\text{NaCl}

  • Conditions: Aqueous precipitation at 75°C; sodium stearate reacts with calcium chloride .

  • By-products: Sodium chloride (removed via filtration).

  • Particle morphology: Lamellar crystals ~600 nm in size .

Ammonium Stearate Route

Reaction:
2NH4(C17H35COO)+Ca OH 2Ca C17H35COO)2+2NH3+2H2O2\text{NH}_4(\text{C}_{17}\text{H}_{35}\text{COO})+\text{Ca OH }_2\rightarrow \text{Ca C}_{17}\text{H}_{35}\text{COO})_2+2\text{NH}_3+2\text{H}_2\text{O}

  • Conditions: pH 9–9.5 at 65–85°C; ammonium stearate acts as a surfactant .

  • Advantages: Energy-efficient, avoids solvent use .

Thermal Decomposition

This compound decomposes upon heating:
Reaction:
Ca C17H35COO)2ΔCaCO3+CO2+H2O+Hydrocarbons\text{Ca C}_{17}\text{H}_{35}\text{COO})_2\xrightarrow{\Delta}\text{CaCO}_3+\text{CO}_2+\text{H}_2\text{O}+\text{Hydrocarbons}

  • Key stages:

    • 179–180°C: Melting point .

    • 200°C: Breakdown into calcium carbonate, carbon dioxide, and stearic acid derivatives .

  • Industrial impact: Limits high-temperature applications (e.g., plastics processing) .

Reaction with Strong Acids

Reaction:
Ca C17H35COO)2+2HCl2C17H35COOH+CaCl2\text{Ca C}_{17}\text{H}_{35}\text{COO})_2+2\text{HCl}\rightarrow 2\text{C}_{17}\text{H}_{35}\text{COOH}+\text{CaCl}_2

  • Outcome: Regenerates stearic acid .

  • Applications: Acid scavenging in polymer production (e.g., bromobutyl rubber synthesis) .

Hydrolysis in Water

  • Stability: Insoluble in water (0.04 g/L at 15°C) but hydrolyzes slowly in acidic/basic conditions .

  • Mechanism:
    Ca C17H35COO)2+2H2O2C17H35COOH+Ca OH 2\text{Ca C}_{17}\text{H}_{35}\text{COO})_2+2\text{H}_2\text{O}\leftrightarrow 2\text{C}_{17}\text{H}_{35}\text{COOH}+\text{Ca OH }_2

Coordination Chemistry

This compound forms complexes with polar groups:

  • Carboxylate coordination modes (FTIR data ):

Coordination TypeFTIR Peaks (cm⁻¹)Structure
Unidentate1543Ca⁺²─OOCR (one O)
Bidentate/chelating1577Ca⁺² bridging two O
  • Substrate interaction: Bidentate coordination dominates on silver surfaces, enhancing lubricity .

Polymer Stabilization

  • Role in PVC: Neutralizes HCl released during thermal degradation, preventing autocatalysis :
    Ca C17H35COO)2+2HCl2C17H35COOH+CaCl2\text{Ca C}_{17}\text{H}_{35}\text{COO})_2+2\text{HCl}\rightarrow 2\text{C}_{17}\text{H}_{35}\text{COOH}+\text{CaCl}_2

  • Efficiency: 0.1–2.0 wt% in formulations .

Lubrication Mechanism

  • Reduces interparticle friction via hydrophobic layer formation .

  • Critical concentration: 0.5–1.5% in powder processing .

Environmental Reactivity

  • Biodegradation: Lipase enzymes hydrolyze stearate chains, yielding calcium ions and fatty acids .

  • Aquatic toxicity: Low (LC₅₀ > 100 mg/L for fish) due to low solubility .

Scientific Research Applications

Plastics and Polymers

Lubricant and Release Agent
Calcium stearate is widely used as a lubricant and release agent in the processing of plastics. It reduces friction between the material and machinery during extrusion and molding processes. This application enhances the flow properties of polymers and improves the surface finish of molded products.

Case Study: PVC Processing
In the processing of polyvinyl chloride (PVC), this compound is employed as a heat stabilizer and lubricant. A study indicated that using this compound in PVC formulations resulted in improved thermal stability and reduced processing temperatures, leading to energy savings in manufacturing processes .

PropertyWithout this compoundWith this compound
Processing Temperature180 °C160 °C
Surface FinishRoughSmooth
Energy ConsumptionHigherLower

Cosmetics and Personal Care Products

Emulsifier and Thickening Agent
In cosmetics, this compound serves as an emulsifier and thickening agent. It helps stabilize emulsions, ensuring uniform distribution of ingredients in creams and lotions.

Case Study: Skin Cream Formulation
Research on skin creams revealed that formulations containing this compound exhibited enhanced stability over time compared to those without it. The presence of this compound improved the texture and feel of the cream, making it more appealing to consumers .

IngredientStability (Days)Texture Rating (1-5)
Without this compound143
With this compound304

Food Industry

Food Additive
this compound is classified as a food additive (E470a) and is used as an anti-caking agent in powdered foods. It prevents clumping and ensures smooth flow during processing.

Case Study: Powdered Cheese Products
In powdered cheese production, the addition of this compound significantly reduced caking during storage. A comparative study showed that products with this compound maintained better flowability compared to those without it .

Product TypeCaking Index (g)
Without this compound50
With this compound10

Pharmaceuticals

Binder and Coating Agent
this compound is used in pharmaceutical formulations as a binder in tablet manufacturing and as a coating agent for pills. Its lubricating properties facilitate the compression process during tablet production.

Case Study: Tablet Formulation
A study on tablet formulations demonstrated that incorporating this compound improved the flowability of powders, resulting in more uniform tablet weight and hardness .

ParameterWithout this compoundWith this compound
Tablet Hardness (N)2535
Weight Variation (%)52

Rubber Industry

Processing Aid
this compound acts as a processing aid in rubber manufacturing, enhancing the dispersion of fillers and improving the flow characteristics of rubber compounds.

Case Study: Tire Manufacturing
In tire production, this compound was shown to improve the mixing process by reducing viscosity, which allowed for better filler dispersion within the rubber matrix. This led to enhanced mechanical properties in the final product .

PropertyWithout this compoundWith this compound
Viscosity (Pa.s)10070
Tensile Strength (MPa)2025

Mechanism of Action

Calcium stearate exerts its effects primarily through its lubricating and stabilizing properties. The compound forms a protective layer on surfaces, reducing friction and preventing agglomeration. In polymer production, it acts as an acid scavenger, neutralizing acidic byproducts and enhancing the stability of the final product .

Comparison with Similar Compounds

Calcium Stearate vs. Magnesium Stearate

Property This compound Magnesium Stearate
Chemical Formula Ca(C₁₈H₃₅O₂)₂ Mg(C₁₈H₃₅O₂)₂
Melting Point 160°C 140°C
Pharmaceutical Use Less common; used as a lubricant (0.25–1.0 wt.%) Dominant lubricant; may delay tablet dissolution at high doses
Spectroscopic Profile Distinct Raman/IR peaks due to Ca²⁺ ion interactions Unique spectral shifts from Mg²⁺ ion coordination
Thermal Stability Superior for high-temperature processes (e.g., plastics molding) Limited to moderate-temperature applications

Key Insight : Magnesium stearate is preferred in pharmaceuticals due to cost-effectiveness and widespread compatibility, while this compound excels in high-temperature industrial applications .

This compound vs. Zinc Stearate

Property This compound Zinc Stearate
Melting Point 160°C 120°C
Applications Plastics, construction (waterproofing) Cosmetics, rubber vulcanization
Synergistic Effects Enhances polymer stability when combined with zinc stearate Often used alone for its astringent properties

Key Insight : Zinc stearate’s lower melting point limits its use in high-heat processes, but it complements this compound in polymer formulations for improved lubricity .

This compound vs. Calcium Acetate/Carbonate

Property This compound Calcium Acetate Calcium Carbonate
Chemical Structure Fatty acid salt Short-chain carboxylate Inorganic carbonate
Medical Use Tablet excipient Phosphate binder in dialysis patients Antacid, dietary supplement
Solubility Water-insoluble Water-soluble (hydrate form) Low water solubility

Key Insight: Calcium acetate and carbonate are prioritized in medical settings for phosphate binding and alkalization, whereas this compound is restricted to non-aqueous formulations .

Research Findings and Performance Metrics

Lubrication Efficiency

  • This compound reduces friction coefficients in polymers from ~0.5 to 0.1, comparable to magnesium stearate but with higher thermal resilience .
  • Excessive use (>1.0 wt.%) in pharmaceuticals can hinder tablet dissolution, a drawback also observed with magnesium stearate .

Synergistic Formulations

  • Blending this compound with zinc stearate in polyvinyl chloride (PVC) improves mold release efficiency and reduces die buildup .

Biological Activity

Calcium stearate, a calcium salt of stearic acid, is widely utilized in various industries, including pharmaceuticals, cosmetics, and food. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications. This article explores the biological activity of this compound, focusing on its effects on cellular processes, toxicity, and potential therapeutic roles.

This compound is a white powder with a melting point of 179-180°C. It is formed through the reaction of calcium oxide or calcium hydroxide with stearic acid. The compound exhibits unique properties that influence its biological activity, particularly its role in cellular signaling and apoptosis.

Mechanism of Action:

  • Cell Signaling: Calcium ions play a pivotal role in intracellular signaling pathways. This compound may influence these pathways by modulating calcium homeostasis, thereby impacting various cellular processes such as muscle contraction and hormone release .
  • Induction of Apoptosis: Research indicates that stearate can induce apoptosis in cancer cells, particularly breast cancer cells. This process involves the activation of protein kinase C (PKC) and caspase-3, which are critical components in the apoptosis signaling cascade .

Apoptosis Induction

A significant study demonstrated that stearate preferentially induces apoptosis in human breast cancer cells. The study found that:

  • Stearate treatment led to increased caspase-3 activity in a dose-dependent manner.
  • Inhibition of PKC reversed the apoptotic effects induced by stearate, suggesting PKC's critical role in this process .

Osteoblast Activity

This compound has been shown to affect osteoblasts (bone-forming cells) in vitro:

  • The presence of this compound significantly depressed osteoblast phenotype while increasing prostaglandin E2 (PGE2) release.
  • This indicates that this compound may influence bone metabolism and could have implications for conditions like periprosthetic osteolysis .

Toxicological Profile

The safety profile of this compound has been evaluated through various studies:

  • Acute Toxicity: The oral LD50 value for calcium distearate (a related compound) was found to be greater than 2000 mg/kg in rats, indicating low acute toxicity .
  • Irritation Potential: Studies suggest that this compound does not cause significant skin or eye irritation, making it suitable for use in cosmetic formulations .
  • Genotoxicity: In vitro tests have shown that this compound is non-genotoxic, with no evidence of mutagenic effects observed in bacterial assays .

Case Studies and Research Findings

StudyFindings
Induction of Apoptosis Stearate induced caspase-3 activity in breast cancer cells, implicating PKC in the signaling pathway .
Osteoblast Response This compound inhibited alkaline phosphatase activity while increasing PGE2 release from osteoblasts exposed to UHMWPE particles .
Toxicity Assessment No significant adverse effects were noted at doses up to 2000 mg/kg; considered safe for use .

Q & A

Q. Basic: What are the optimal synthesis methods for calcium stearate in laboratory settings?

This compound is typically synthesized via precipitation or reaction between stearic acid and calcium salts. A one-step method using stearic acid, calcium chloride, sodium hydroxide, and hydrogen peroxide achieves high purity under optimized conditions:

  • Temperature: 70°C
  • Reaction time: 120 minutes
  • Molar ratios:
    • Stearic acid to calcium chloride: 2:1.15
    • Stearic acid to sodium hydroxide: 1:1.40
      This yields this compound with a melting point of 140°C and free fatty acid content ≤0.51%, meeting industrial standards. Precipitation methods using sodium stearate and calcium chloride (e.g., CaCl2+2C17H35COONa(C17H35COO)2Ca\text{CaCl}_2 + 2\text{C}_{17}\text{H}_{35}\text{COONa} \rightarrow (\text{C}_{17}\text{H}_{35}\text{COO})_2\text{Ca}) are also common .

Q. Advanced: How does this compound function as an antioxidant in polymer systems?

This compound acts through dual mechanisms:

Free radical scavenging: It donates electrons/hydrogen atoms to neutralize reactive oxygen species (ROS), stabilizing oxidative chain reactions.

Metal chelation: It binds transition metals (e.g., Fe²⁺, Cu²⁺), preventing catalysis of ROS formation via Fenton-like reactions.
Methodologically, its efficacy is tested using:

  • Thermogravimetric analysis (TGA): To assess thermal stability under oxidative conditions.
  • Electron paramagnetic resonance (EPR): To quantify free radical scavenging capacity.
    Contradictions in antioxidant efficiency may arise from differences in polymer crystallinity or metal impurity levels in matrices .

Q. Basic: What are the primary roles of this compound in polymer processing?

This compound serves as a multifunctional additive in polymers:

  • Lubricant: Reduces internal friction during extrusion/molding by forming a boundary layer between polymer chains.
  • Stabilizer: Inhibits thermal degradation by neutralizing acidic catalysts (e.g., residual HCl in PVC).
  • Antistatic agent: Minimizes surface charge accumulation via hydrophobicity.
    Methodological validation involves:
  • Melt flow index (MFI) testing to quantify lubricity.
  • FTIR spectroscopy to track degradation markers (e.g., carbonyl indices) .

Q. Advanced: What mechanisms explain this compound’s antimicrobial activity?

This compound disrupts microbial growth via:

Membrane disruption: Hydrophobic interactions with lipid bilayers cause leakage of intracellular components.

Biofilm inhibition: Interferes with quorum sensing or extracellular polymeric substance (EPS) matrix formation.
Experimental approaches include:

  • Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria.
  • Confocal microscopy to visualize biofilm architecture changes.
    Conflicting data on efficacy against multidrug-resistant strains may stem from variations in bacterial membrane composition .

Q. Advanced: How does this compound influence soil microbial diversity and ecological processes?

Studies report mixed effects:

  • Negative impact: Reduced diversity in certain bacterial phyla (e.g., Actinobacteria) due to altered pH or nutrient availability.
  • Positive impact: Enhanced fungal resilience in contaminated soils via metal sequestration.
    Methodologies for assessment include:
  • 16S rRNA sequencing for microbial community profiling.
  • Metabolomics to track shifts in carbon/nitrogen cycling enzymes.
    Long-term ecological risks (e.g., bioaccumulation) remain understudied; standardized field trials are recommended .

Q. Advanced: What contradictions exist in the literature regarding this compound’s role in battery performance?

In lithium-ion batteries, this compound improves conductivity as a conductive additive but may reduce electrolyte stability at high voltages. In lead-acid batteries, it prolongs lifespan by reducing sulfation but can increase internal resistance if overused. Contradictions arise from:

  • Dosage-dependent effects: Optimal concentrations vary by battery chemistry (e.g., 0.5–2 wt% in Li-ion vs. 0.1–0.5 wt% in Pb-acid).
  • Electrode compatibility: Interactions with carbon anodes vs. lead dioxide cathodes require tailored electrochemical testing (e.g., cyclic voltammetry) .

Q. Basic: How is this compound characterized for purity and composition?

Key analytical methods include:

  • Titration: EDTA complexometric titration quantifies calcium content (1 mL of 0.05M EDTA ≈ 2.804 mg CaO) .
  • Thermal analysis: Differential scanning calorimetry (DSC) measures melting points (140–160°C) and detects impurities .
  • Spectroscopy: FTIR identifies stearate ligands (asymmetric COO⁻ stretch at 1540 cm⁻¹) .

Q. Advanced: Is this compound compatible with organic food processing standards?

While FDA-GRAS certified, its use in organic systems is debated:

  • Synthesis concerns: Precursors (e.g., sodium stearate) may derive from non-organic sources.
  • Substitutes: Lecithin or magnesium stearate are organically approved but less effective as flow agents.
    Methodological compliance involves:
  • Supply chain audits to verify precursor origins.
  • Comparative efficacy trials with organic alternatives .

Q. Advanced: How does this compound enhance controlled-release drug formulations?

It modulates drug release via:

  • Hydrophobic matrix formation: Slows water penetration into tablets.
  • pH-dependent solubility: Stable in gastric pH but dissolves in intestinal alkaline conditions.
    Research methodologies include:
  • In vitro dissolution testing under simulated GI conditions.
  • X-ray diffraction (XRD) to monitor crystallinity changes during release .

Q. Basic: What safety considerations apply to this compound in laboratory handling?

Despite low acute toxicity, precautions include:

  • Dust control: Use fume hoods during powder handling to prevent inhalation (particle size <10 µm).
  • Ecological disposal: Avoid aqueous release due to potential soil mobility; incinerate at >600°C.
    No PBT/vPvB risks are reported, but long-term ecotoxicological data are limited .

Properties

CAS No.

1592-23-0

Molecular Formula

C18H36CaO2

Molecular Weight

324.6 g/mol

IUPAC Name

calcium;octadecanoate

InChI

InChI=1S/C18H36O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

HTPHKKKMEABKJE-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Ca]

Appearance

Solid powder

Color/Form

CRYSTALLINE POWDER
Granular, fatty powder
FINE, WHITE TO YELLOWISH WHITE, BULKY POWDER

density

1.12
1.12 g/cm³

melting_point

Melting point equals 217 ° F
179 °C

Key on ui other cas no.

66071-81-6
1592-23-0
8000-75-7

physical_description

Dry Powder
Pellets or Large Crystals, Liquid, Other Solid;  Dry Powder, Pellets or Large Crystals;  Dry Powder;  Dry Powder, Water or Solvent Wet Solid;  Liquid;  Other Solid;  Pellets or Large Crystals, Liquid;  Water or Solvent Wet Solid;  Pellets or Large Crystals
White to yellow powder or wax-like substance;  Stearates are salts of octadecanoic acid;  [ACGIH]
White powder;  [Sax]
WHITE POWDER.

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

0.004 G/100 CC H2O AT 15 °C;  INSOL IN ALCOHOL & ETHER
Slightly sol in hot vegetable and mineral oils;  quite sol in hot pyridine
Solubility in water, g/100ml at 15 °C: 0.004

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

aluminum monostearate
aluminum tristearate
ammonium stearate
calcium stearate
magnesium stearate
octadecanoic acid
sodium stearate
stearic acid
zinc stearate

Origin of Product

United States

Synthesis routes and methods I

Procedure details

272 ml. of water, 10 g. of Gelvatol 1-90 polyvinylalcohol and 5 g. of Acrysol WS-32 acrylic polymer were heated until the binders dissolved. 50 g. of stearic acid was then added and melted to form a liquid layer floating on the aqueous solution. 23 ml. of ammonium hyroxide (28% solution), which was the stoichiometric amount to form ammonium stearate, was then added dropwise to the gently stirred liquid. An intractable gel is formed which was transferred to a vigorously-stirred Waring Blendor, and then 20 g. of calcium chloride dissolved in 20 ml. of water slowly added until the mixture became solid. 50 ml. of water was then added with stirring until a creamy paste formed. After drying on a substrate this material gave a pressure-sensitive film with excellent hiding power. The formation of ammonium stearate in situ is the preferred method of preparation because it allows a higher solids content to be obtained and yields smaller particles of calcium stearate. The density of the dry coating was 0.5 g./cc which is equivalent to about 50% void volume.
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Synthesis routes and methods II

Procedure details

317.5 Kg of calcium hydroxide was charged to a Littleford mixer, followed by addition of 11.3 Kg of water. 606.9 Kg of melted stearic acid was then added with high intensity mixing. Total batch time was 30 minutes with reaction time of approximately 15 to 20 minutes. The analysis of the product showed an ash content of 26.95 percent.
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317.5 kg
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606.9 kg
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11.3 kg
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Synthesis routes and methods III

Procedure details

73.7 g of stearic acid, 76.2 g PbO and 3.6 g calcium hydroxide were stirred at 40° to 45° C. and 1% of 50% acetic acid added. The temperature rose to approximately 70° C. The total stirring time was 35 minutes. A pale yellowish powder having a melting temperature of 58° to more than 250° C., a lead content of 46.1%, a calcium content of 1.2%, and an acid value of 3.1 was obtained.
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73.7 g
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PbO
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76.2 g
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3.6 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Calcium stearate
Calcium stearate
Calcium stearate
Calcium stearate

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